1,3-Dimethyl-2-(sulfinylamino)benzene
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Overview
Description
1,3-Dimethyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C8H9NOS It is a derivative of benzene, where two methyl groups and a sulfinylamino group are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-(sulfinylamino)benzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the reaction of 1,3-dimethylbenzene with sulfinylamine under controlled conditions to introduce the sulfinylamino group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3-Dimethyl-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): A simpler derivative of benzene with two methyl groups at the 1 and 3 positions.
1,3-Dimethyl-2-(amino)benzene: Similar structure but with an amino group instead of a sulfinylamino group.
Uniqueness
1,3-Dimethyl-2-(sulfinylamino)benzene is unique due to the presence of the sulfinylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-dimethyl-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRVOUXRJSMZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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